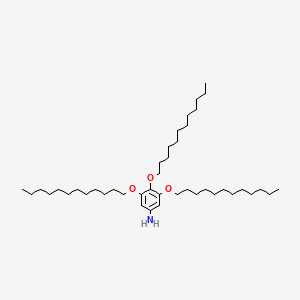

3,4,5-Tris(dodecyloxy)aniline

Description

Properties

IUPAC Name |

3,4,5-tridodecoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H79NO3/c1-4-7-10-13-16-19-22-25-28-31-34-44-40-37-39(43)38-41(45-35-32-29-26-23-20-17-14-11-8-5-2)42(40)46-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36,43H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTJOYSOISUALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H79NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566434 | |

| Record name | 3,4,5-Tris(dodecyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151237-05-7 | |

| Record name | 3,4,5-Tris(dodecyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 3,4,5 Tris Dodecyloxy Aniline

Preparative Routes to the Aniline (B41778) Core Structure

The synthesis of 3,4,5-Tris(dodecyloxy)aniline typically involves a multi-step process, beginning with the construction of a substituted benzene (B151609) ring, followed by the introduction and subsequent reduction of a nitro group to form the target aniline.

Precursor Synthesis via Nitrobenzene Intermediates

A common and effective strategy for preparing this compound commences with the alkylation of a suitable phenolic precursor, followed by nitration. One approach starts from pyrogallol (B1678534), which undergoes a Williamson ether synthesis with 1-bromododecane (B92323) under basic conditions to yield 1,2,3-tris(dodecyloxy)benzene. researchgate.net This intermediate is then subjected to nitration to introduce a nitro group onto the aromatic ring, forming 1,2,3-Tris(dodecyloxy)-5-nitrobenzene. kfupm.edu.sa Another pathway begins with 3,4,5-tris(methoxy)benzoic acid, which undergoes nitration, demethylation, and subsequent alkylation to produce the same key nitroaromatic intermediate. researchgate.netresearchgate.net

The nitration step is crucial and can be achieved using various reagents. A facile method involves treating the tris-alkoxylated benzene with silica (B1680970) gel that has been pre-treated with concentrated nitric acid. nih.gov This method avoids harsh reaction conditions and often leads to high yields of the desired nitro compound.

| Precursor | Alkylating/Nitrating Agent | Intermediate | Reference |

| Pyrogallol | 1-bromododecane, K2CO3; Fuming HNO3 | 1,2,3-Tris(dodecyloxy)-5-nitrobenzene | researchgate.net |

| 1,2,3-tris(dodecyloxy)benzene | SiO2·HNO3 | 1,2,3-Tris(dodecyloxy)-5-nitrobenzene | kfupm.edu.sa |

| 3,4,5-tris(methoxy)benzoic acid | Nitration, Demethylation, Alkylation | 1,2,3-Tris(dodecyloxy)-5-nitrobenzene | researchgate.netresearchgate.net |

Reductive Amination Protocols for Aniline Formation

The final step in the synthesis of the aniline core is the reduction of the nitro group in 1,2,3-Tris(dodecyloxy)-5-nitrobenzene. A variety of reducing agents and conditions can be employed for this transformation. masterorganicchemistry.com

One established method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of graphite (B72142) in ethanol (B145695), which is refluxed to yield this compound. kfupm.edu.sa Alternatively, tin(II) chloride dihydrate in a mixture of ethanol and concentrated hydrochloric acid provides an effective reduction, resulting in the formation of the anilinium chloride salt, which can then be neutralized to give the free aniline. nih.gov Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is another widely used and efficient method for this reduction. researchgate.net

| Nitro-precursor | Reducing Agent/Conditions | Product | Reference |

| 1,2,3-Tris(dodecyloxy)-5-nitrobenzene | NH2NH2·H2O, Graphite, EtOH, Reflux | This compound | kfupm.edu.sa |

| 1,2,3-Tris(dodecyloxy)-5-nitrobenzene | SnCl2·2H2O, EtOH, conc. HCl, Reflux | 3,4,5-tris(dodecyloxy)benzenaminium chloride | nih.gov |

| 1,2,3-Tris(dodecyloxy)-5-nitrobenzene | 10% Pd/C, H2 (1 atm) | This compound | researchgate.net |

Post-Synthetic Modifications and Functionalization

The presence of the reactive aniline moiety in this compound opens up numerous avenues for further chemical modification, allowing for its incorporation into a wide array of complex molecular and macromolecular structures.

Reactions at the Aniline Moiety (e.g., Diazotization, Amide/Imine Formation)

The primary amine group of this compound is amenable to a range of classical organic transformations. Diazotization, the reaction of the aniline with nitrous acid (often generated in situ from sodium nitrite (B80452) and a mineral acid), converts the amine into a diazonium salt. byjus.com This intermediate is highly versatile and can be used to introduce various substituents onto the aromatic ring. rsc.orgarizona.edu

Amide bond formation is another common derivatization strategy. For instance, this compound can be reacted with acyl chlorides or carboxylic acids (in the presence of a coupling agent) to form stable amide linkages. researchgate.net This has been utilized in the synthesis of fluorescent derivatives of naphthalene (B1677914) diimide. acs.org

Furthermore, the aniline can undergo condensation reactions with aldehydes or ketones to form imines (Schiff bases). organic-chemistry.orglibretexts.org This reversible reaction is fundamental in dynamic covalent chemistry and has been employed in the construction of complex structures like metal-organic cages. rsc.orgfu-berlin.deacs.org For example, the reaction with 3,4,5-tris(dodecyloxy)benzaldehyde (B1644103) leads to the formation of a porphyrin analogue. ucl.ac.uk

Covalent Integration into Macromolecular Scaffolds

The unique properties of this compound make it an attractive component for the construction of larger, well-defined macromolecular architectures. It has been used as a key building block in the synthesis of dendrimers and other star-shaped conjugated systems. kfupm.edu.samdpi.com

In one example, the aniline is used to decorate a cyameluric chloride core, leading to the formation of a heptazine-core discotic liquid crystal. researchgate.net The long alkyl chains of the aniline derivative are crucial for inducing the desired self-assembly and liquid crystalline properties. Similarly, it has been incorporated into the periphery of triphenylamine-containing benzoic acids to create hydrogen-bonded supramolecular complexes with a triazine core, which exhibit liquid crystalline behavior. rsc.org It can also be used in the synthesis of polymers through reactions like Paal-Knorr pyrrole (B145914) synthesis followed by Stille polycondensation. nih.gov

Conjugation with Carbon Nanomaterials

The field of materials science has seen the conjugation of organic molecules with carbon nanomaterials to create novel hybrid materials with tailored properties. iist.ac.in While specific examples detailing the direct conjugation of this compound with carbon nanomaterials are emerging, the general strategies for such modifications are well-established. The aniline moiety can be used to functionalize carbon nanotubes or graphene oxide, either through covalent bond formation or non-covalent interactions like π-π stacking. These hybrid materials hold promise for applications in molecular electronics and sensors.

Supramolecular Self Assembly and Ordered Structures Derived from 3,4,5 Tris Dodecyloxy Aniline

Driving Forces for Self-Organization

The spontaneous organization of 3,4,5-Tris(dodecyloxy)aniline into complex architectures is a result of several non-covalent forces acting in concert.

The primary driving forces behind the self-assembly of this compound and its derivatives are a combination of hydrophobic interactions, π-π stacking, and hydrogen bonding. rsc.org

Hydrophobic Interactions: The long dodecyloxy chains of the molecule are hydrophobic and tend to minimize contact with polar solvents. In aqueous or polar environments, these chains aggregate, leading to the formation of micellar or other segregated structures. This effect is a significant contributor to the initial self-assembly process.

π-π Stacking: The aromatic phenyl rings of the aniline (B41778) core are electron-rich and can interact through π-π stacking. This interaction, where the planar aromatic rings stack on top of each other, contributes to the formation of columnar or lamellar structures. nih.govacs.org The efficiency of this stacking can be influenced by the electronic nature of substituents on the aromatic ring.

Hydrogen Bonding: The aniline headgroup contains N-H bonds that can act as hydrogen bond donors, while the oxygen atoms of the dodecyloxy groups can act as acceptors. When derivatized, for instance into an amide, the resulting N-H and C=O groups provide strong hydrogen bonding sites. rsc.org These directional interactions play a crucial role in dictating the specific arrangement of molecules within the self-assembled structure, often leading to well-defined, ordered arrays. rsc.orgresearchgate.net For example, in a urea-based derivative of a similar system, hydrogen bonding was found to be the dominant force in the self-assembly process. rsc.org

Characterization Techniques for Self-Assembled Architectures

A variety of sophisticated techniques are employed to investigate the formation, morphology, and structural details of the supramolecular assemblies of this compound derivatives.

Changes in the electronic and chemical environment upon aggregation can be monitored using spectroscopic methods.

UV-Vis Spectroscopy: This technique is highly sensitive to the electronic interactions between chromophores. The aggregation of molecules with aromatic cores, such as those derived from this compound, often leads to changes in the UV-Vis absorption spectrum. For instance, the formation of H-aggregates, where the chromophores are arranged in a parallel, face-to-face manner, typically results in a blue-shift of the absorption maximum. acs.org Conversely, J-aggregates, with a head-to-tail arrangement, show a red-shift. By monitoring these spectral shifts as a function of concentration or solvent composition, the onset and extent of aggregation can be determined. acs.orgnih.gov

¹H-NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for studying self-assembly in solution. Changes in the chemical shifts of protons upon aggregation provide detailed information about the specific intermolecular interactions. For example, an upfield shift of aromatic proton signals is indicative of π-π stacking interactions, as the protons are shielded by the magnetic field of the neighboring aromatic ring. acs.org Similarly, the formation of hydrogen bonds can lead to downfield shifts of the involved amide or amine protons. rsc.org Concentration-dependent ¹H-NMR studies can reveal the nature of the aggregation process and the specific sites of intermolecular interaction. rsc.org

Direct visualization of the self-assembled structures is achieved through microscopy techniques.

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the nanostructures formed by self-assembly. It allows for the direct observation of morphologies such as nanofibers, nanoribbons, vesicles, and columnar aggregates. nih.govacs.org For instance, TEM has been used to visualize isolated bundles of columnar aggregates formed by a derivative of this compound. nih.gov

X-ray scattering techniques are indispensable for determining the periodic arrangement of molecules within the self-assembled structures.

Small-Angle X-ray Scattering (SAXS): SAXS probes structures on the nanometer to micrometer scale. It is used to determine the size, shape, and long-range order of the supramolecular assemblies. For example, SAXS data can reveal the formation of monodisperse pentamers in solution and provide information about the lamellar or columnar ordering in the solid state. nih.govacs.orgacs.org

Morphological and Nanostructural Investigations (e.g., Transmission Electron Microscopy, Scanning Electron Microscopy)

Diverse Supramolecular Formations

The self-assembly of this compound and its derivatives can lead to a rich variety of supramolecular structures, depending on the molecular design and external conditions such as solvent and temperature. When incorporated into larger molecular frameworks, these moieties can direct the formation of complex architectures. For example, derivatives have been shown to form:

Nanoplates and Vesicles: In certain solvent mixtures, derivatives of this compound have been observed to form nanoplates and vesicles. acs.org

Columnar Aggregates: The propensity for π-π stacking often leads to the formation of columnar structures, which can further organize into hexagonal columnar liquid crystalline phases. tandfonline.com

H-Aggregates: In non-polar solvents, derivatives can form H-aggregates, which are characterized by a parallel stacking of the molecular units. nih.govacs.org

Organogels: Certain derivatives of this compound can act as low-molecular-mass organic gelators, forming fibrous networks that entrap the solvent. researchgate.net

Dendritic Self-Assembly: Columns, Spheres, Micelles

The dendritic-like, or tapered, structure of this compound promotes its assembly into complex, hierarchical structures. instras.com In nonpolar solvents, the molecules can organize to form columns, spheres, and micelles. science.gov This self-assembly is a micro-segregation process where the polar aniline groups and the nonpolar alkyl chains separate into distinct domains. ethernet.edu.et

Derivatives of this compound have been shown to form various aggregates. For example, when incorporated into a perylene-based dye, it readily self-assembles into H-aggregates in methylcyclohexane. nih.gov Small-angle X-ray scattering (SAXS) data confirmed that these aggregates are monodisperse pentamers arranged in a π-stacked fashion. nih.gov Furthermore, transmission electron microscopy (TEM) of films cast from these solutions revealed isolated bundles of columnar aggregates. nih.gov

In another instance, a rhodium(I) complex with three dodecyloxy substituents on each ligand, derived from the aniline, forms molecular vesicles in a hexane-dichloromethane solution. acs.org These studies highlight the versatility of this compound in forming diverse supramolecular architectures.

Liquid Crystalline Phases from Self-Assembled States

The self-assembly of this compound and its derivatives frequently leads to the formation of liquid crystalline phases, which are states of matter that have properties between those of a conventional liquid and those of a solid crystal. researchgate.net These materials can exhibit different mesophases, such as columnar and smectic phases, depending on temperature and molecular structure. researchgate.netlookchem.com

For example, a heptazine-core molecule decorated with this compound moieties exhibits a hexagonal columnar liquid crystalline phase at room temperature. researchgate.nettandfonline.com This organized columnar packing is crucial for enhancing the semiconducting properties of the material. researchgate.nettandfonline.com Similarly, adamantane (B196018) derivatives functionalized with 3,4,5-tris(dodecyloxy)phenyl carbamoyl (B1232498) groups have been shown to form various columnar mesophases, including rectangular, square, and hexagonal arrangements, with the specific phase being highly dependent on the number and position of the substituent groups. researchgate.net

The thermal behavior of these liquid crystalline phases can be characterized by differential scanning calorimetry (DSC), which reveals the transition temperatures and enthalpy changes between different phases.

Table 1: Thermal Characterization of a Dendrimer Containing this compound Moiety kfupm.edu.sa

| Compound | Heating | Cooling |

| Phase Transition (°C) | Enthalpy Change (kcal mol⁻¹) | Phase Transition (°C) |

| Dendrimer 57 | k 80.7 LC 121.4 | 31.93 |

| 1.32 |

k = crystalline phase, LC = liquid crystalline phase, i = isotropic liquid phase

Vesicle and Lamellar Formation

In addition to columnar and micellar structures, derivatives of this compound can form vesicles and lamellar structures. Vesicles are spherical assemblies with a bilayered membrane enclosing an aqueous core, while lamellar phases consist of stacked bilayers.

Research on a rhodium(I) complex bearing ligands with three dodecyloxy substituents, derived from this compound, demonstrated the formation of molecular vesicles in a 70% hexane–dichloromethane solution. acs.org In contrast, a related complex with only one long alkyl chain per ligand formed irregular cubes or lamellas. acs.org This indicates that the number of long alkyl chains plays a critical role in directing the self-assembly towards either vesicular or lamellar morphologies. The formation of these structures is often induced by changes in solvent composition. acs.org

Supramolecular Polymerization and Discrete Oligomerization Mechanisms

This compound serves as a building block for the construction of supramolecular polymers and discrete oligomers. nih.govlookchem.comjst.go.jp These assemblies are held together by non-covalent interactions, offering dynamic and reversible properties. nih.gov

The mechanism of assembly can be either isodesmic, where the addition of each monomeric unit has the same association constant, or cooperative, where the initial aggregation steps are less favorable than the subsequent elongation of the polymer chain. nih.gov For instance, a macrocycle functionalized with 3,4,5-tri(dodecyloxy)phenylacetylene groups was found to undergo a cooperative supramolecular polymerization. nih.gov Temperature-dependent UV-visible spectroscopy revealed a sharp transition at 297 K, which is characteristic of a cooperative process. nih.gov

In another study, the self-assembly of isocyanorhodium(I) complexes bearing this compound derived ligands was investigated. acs.org At low temperatures, these complexes showed a significant enhancement in the absorption bands corresponding to dimers, trimers, and oligomers. The analysis of the temperature-dependent aggregation data indicated an isodesmic self-assembly mechanism for these complexes. acs.org

Table 2: Association Constants for Rhodium(I) Complexes acs.org

| Complex | Dimerization Constant (K_d) [M⁻¹] | Trimerization Constant (K_t) [M⁻¹] |

| Complex 5 (with dodecyloxy) | 1.2 x 10³ | 5.8 x 10² |

| Complex 6 (with hexadecyloxy) | 1.5 x 10³ | 6.5 x 10² |

| Complex 7 (with crown ether) | 2.1 x 10³ | 8.9 x 10² |

Association constants were determined in the concentration range of 2 × 10⁻³ to 5 × 10⁻⁵ M.

Gelation Phenomena in Self-Assembled Systems

The extensive, network-like structures formed by the self-assembly of this compound derivatives can lead to the formation of gels. Gelation occurs when the supramolecular assemblies entangle and immobilize the solvent, resulting in a soft, solid-like material.

A photochemically stable, fluorescent naphthalene (B1677914) diimide derivative bearing 3,4,5-tris(dodecyloxy)benzamide moieties was shown to self-assemble and form gels in organic solvents at low concentrations. acs.org The long alkyl chains of the aniline derivative enhance its compatibility with organic solvents, facilitating the formation of the gel network. acs.org These gels can exhibit interesting properties; for example, a film prepared from this gel showed a selective and reversible fluorescence response to aniline vapor. acs.org

Liquid Crystalline Behavior and Phase Transition Studies of 3,4,5 Tris Dodecyloxy Aniline Derivatives

Molecular Design Principles for Mesomorphism

The tendency of a molecule to exhibit liquid crystalline behavior, or mesomorphism, is intrinsically linked to its architecture. For derivatives of 3,4,5-Tris(dodecyloxy)aniline, the molecular design is centered around a rigid central core—the benzene (B151609) ring—and flexible peripheral substituents—the three dodecyloxy chains. This arrangement of a rigid core with flexible tails is a fundamental principle for creating mesogenic molecules. researchgate.net The interactions between these molecular components, including polarity, polarizability, and aspect ratio, are critical in determining the stability and type of mesophase formed. acs.org In molecules like this compound, the anilino group (-NH2) provides a site for further chemical modification, allowing for the synthesis of more complex structures, such as Schiff bases or larger star-shaped molecules, which also display liquid crystalline properties. rsc.orgtandfonline.comscilit.com

Influence of Alkoxy Chain Length on Liquid Crystalline Properties

The length of the flexible alkoxy chains attached to the central phenyl ring is a crucial factor that governs the mesomorphic properties of these compounds. researchgate.net Generally, an increase in the length of the alkoxy chains has a pronounced effect on the thermal stability and the temperature range of the liquid crystalline phases. koreascience.krgrafiati.com

Studies on various aniline (B41778) derivatives and related compounds have demonstrated several key trends:

Mesophase Stability: Increasing the alkoxy chain length often enhances the stability of more ordered mesophases, such as smectic or columnar phases, over less ordered nematic phases. researchgate.net This is attributed to stronger van der Waals interactions and increased aggregation between the longer alkyl chains. researchgate.net

Transition Temperatures: The melting and clearing temperatures (the transition from a liquid crystal phase to an isotropic liquid) are dependent on the chain length. researchgate.net While the clearing point may decrease with very long chains due to the disruption of the core-core interactions, a broader mesophase range is often observed for intermediate chain lengths. grafiati.commdpi.com For instance, in some Schiff base derivatives of p-alkyloxy anilines, the thermal stability of the mesophases was found to reduce as the alkoxy chain length increased from C6 to C16. mdpi.com

Phase Type: The type of mesophase can also be dictated by chain length. Shorter chains might favor nematic phases, whereas longer chains, like the dodecyloxy (C12) groups in this compound, promote the formation of highly ordered columnar phases due to the increased volume of the flexible periphery relative to the rigid core. researchgate.netresearchgate.net

Identification and Analysis of Mesophases

The self-assembly of this compound derivatives leads to the formation of distinct, ordered structures known as mesophases. The specific nature of these phases is determined by the molecular shape and intermolecular forces.

Columnar Liquid Crystalline Phases

Due to their disc-like molecular shape, this compound and its derivatives predominantly self-assemble into columnar liquid crystalline phases. tandfonline.comtandfonline.com In this arrangement, the flat, rigid cores of the molecules stack on top of one another to form columns. These columns then arrange themselves into a two-dimensional lattice, typically hexagonal.

Research has confirmed the presence of hexagonal columnar (Colh) mesophases in numerous derivatives. tandfonline.comscilit.com These structures are identified through a combination of techniques, primarily polarized optical microscopy and X-ray diffraction (XRD). tandfonline.comresearchgate.netrsc.org The XRD patterns of a Colh phase are characteristic, showing sharp reflections in the low-angle region that correspond to the inter-columnar spacing of the hexagonal lattice, and a diffuse halo in the wide-angle region, indicative of the liquid-like disorder of the molten alkyl chains surrounding the columns. nih.gov Heptazine-based discotic liquid crystals decorated with 2,3,5-tris(dodecyloxy)aniline have been shown to form a hexagonal columnar geometry that is stable even at room temperature. tandfonline.comscilit.com

| Compound Derivative | Alkoxy Chain Length | Phase Transition Sequence (°C) | Mesophase Type | Reference |

|---|---|---|---|---|

| Heptazine-core discotic liquid crystal (HDLC) | C12 (dodecyloxy) | Cr → 25 → Colh → 180 → I | Hexagonal Columnar (Colh) | tandfonline.comscilit.com |

| Tris(keto-hydrazone) THN(9)6 | C6 (hexyloxy) | g → 40-65 → Colh → 128 → I | Glassy Hexagonal Columnar (Colh) | nih.gov |

| Tris(keto-hydrazone) THN(6)8 | C8 (octyloxy) | Cr → 67 → Colh → 142 → I | Hexagonal Columnar (Colh) | nih.gov |

Cr = Crystal, Colh = Hexagonal Columnar, I = Isotropic Liquid, g = glassy state. Phase transitions are observed upon heating.

Lyotropic and Thermotropic Liquid Crystallinity

Liquid crystalline phases can be induced by changing temperature (thermotropic) or by the addition of a solvent (lyotropic). researchgate.netrsc.orgnih.gov

Thermotropic Liquid Crystallinity: Derivatives of this compound are primarily studied for their thermotropic behavior. researchgate.netresearchgate.net This means their liquid crystalline phases appear and disappear within specific temperature ranges upon heating or cooling. researchgate.net The vast majority of studies on these compounds involve characterizing the phase transitions that occur as a function of temperature, as detailed in the sections above. tandfonline.comnih.gov

Lyotropic Liquid Crystallinity: Lyotropic phases form when amphiphilic molecules are dissolved in a suitable solvent, where phase behavior depends on both concentration and temperature. researchgate.net The molecular structure of this compound, with a polar aniline head group and non-polar dodecyloxy tails, gives it amphiphilic character. While less commonly reported for this specific compound compared to its thermotropic properties, such wedge-shaped amphiphiles can form lyotropic phases like micellar or columnar structures in the presence of a solvent. researchgate.netarizona.edu

Methodologies for Mesophase Characterization

A combination of analytical techniques is essential to unambiguously identify and characterize the liquid crystalline mesophases of this compound derivatives. The primary methods include differential scanning calorimetry (DSC) for measuring thermal transitions and polarized optical microscopy (POM) for observing the unique optical textures of each phase. tandfonline.comresearchgate.netrsc.org These are often supplemented by X-ray diffraction (XRD) to determine the precise structural arrangement of the molecules within the mesophase. tandfonline.comrsc.orgnih.gov

Polarized Optical Microscopy for Optical Textures

Polarized optical microscopy (POM) is a fundamental and powerful tool for the initial identification of liquid crystalline phases. grafiati.com When a thin film of a mesogenic material is placed between two crossed polarizers, the anisotropic nature of the liquid crystal phase allows it to rotate the plane of polarized light, resulting in the appearance of colorful, birefringent patterns known as optical textures.

Each type of liquid crystal phase (nematic, smectic, columnar) exhibits a characteristic set of textures. For the columnar phases typically formed by this compound derivatives, common textures include fan-like or spherulitic domains. whiterose.ac.uk These textures arise from the specific alignment of the molecular columns relative to the substrate. Observing how these textures change upon heating and cooling allows for the precise determination of phase transition temperatures, which can then be correlated with data from DSC. koreascience.krresearchgate.net

X-ray Diffraction for Mesophase Lattice Structures

For many derivatives of this compound, particularly those with a discotic or star-shaped molecular architecture, XRD studies have predominantly identified the formation of columnar mesophases. cnrs.frscilit.comtandfonline.com In these phases, the molecules stack on top of one another to form columns, which then arrange into a two-dimensional lattice.

A prevalent mesophase observed in these systems is the hexagonal columnar (Colh) phase. cnrs.frscilit.comtandfonline.com The characteristic XRD pattern for a Colh phase consists of a set of sharp reflections in the small-angle region, which correspond to the (hk0) Miller indices of a hexagonal lattice. These reflections are indicative of the long-range order of the columnar arrangement. In the wide-angle region, a diffuse halo is typically observed, which signifies the liquid-like disorder of the molten alkyl chains on the periphery of the columns and the disordered stacking of the aromatic cores within the columns. csic.es

For instance, studies on tetracatenar compounds derived from 3,4,5-tris(dodecyloxy)benzoate have confirmed a hexagonal columnar mesophase upon cooling. cnrs.fr The XRD spectrum for one such derivative at 77°C showed a strong reflection corresponding to the (100) plane of the hexagonal lattice, confirming the Colh structure. cnrs.fr Upon further cooling to 40°C, the material transitioned into a lamellar crystalline phase, characterized by a main Bragg peak (100) and several higher-order (h00) reflections, indicating a highly organized lamellar structure. cnrs.fr

In other complex systems, such as supramolecular complexes involving triphenylamine (B166846) units linked to a triazine core, XRD analysis has also confirmed a hexagonal columnar mesophase. csic.es The diffractogram for one such complex revealed reflections that could be indexed to a hexagonal lattice, allowing for the calculation of the lattice parameter. csic.es

The table below summarizes representative X-ray diffraction data for derivatives that exhibit columnar mesophases.

| Compound Type | Mesophase Type | Temperature (°C) | Lattice Parameter (a) (Å) | Key Reflections (hk0) | Source(s) |

| Tetracatenar cnrs.frrsc.org-triazole derivative | Hexagonal Columnar (Colh) | 77 | Not specified | (100) | cnrs.fr |

| Supramolecular Complex (T3C4-2BnOC12-TPA2C12) | Hexagonal Columnar (Colh) | Room Temp. | 46.2 | (100), (110), (200) | csic.es |

| Heptazine-core discotic liquid crystal (HDLC) | Hexagonal Columnar (Colh) | Room Temp. | 33.7 | (100) | scilit.comtandfonline.com |

| Star-shaped tricarboxamide derivative | Hexagonal Columnar (Colh) | Room Temp. | Not specified | - | |

| Star-shaped tricarboxamide derivative | Body-Centered Cubic (BCC) | High Temp. | Not specified | - |

Beyond the common Colh phase, some derivatives have shown transitions to other complex structures at different temperatures. For example, certain star-shaped tricarboxamides exhibit a transition from a hexagonal columnar phase at room temperature to a cubic micellar mesophase (BCC type) at higher temperatures. This transition from a 1D columnar structure to a 0D spherical arrangement represents a significant structural reorganization.

The analysis of the XRD data is crucial for understanding the structure-property relationships in these materials. The lattice parameters provide a direct measure of the distance between the centers of adjacent columns, which is influenced by the length of the peripheral alkyl chains. This structural information is fundamental for designing materials with specific self-assembly behaviors for applications in organic electronics and nanotechnology. scilit.comtandfonline.com

Electronic Properties and Their Implications for Functional Materials

Modulation of Electronic Characteristics through Molecular Structure

The molecular architecture of 3,4,5-Tris(dodecyloxy)aniline is intrinsically linked to its electronic properties and its utility in functional materials. The molecule consists of a central aniline (B41778) group, which is a potent electron-donating moiety, functionalized with three long dodecyloxy (-OC12H25) chains at the 3, 4, and 5 positions of the benzene (B151609) ring. This specific arrangement is crucial for modulating its electronic behavior and promoting supramolecular organization.

The long, flexible dodecyloxy chains play a pivotal role in the material's properties. Firstly, they impart excellent solubility in common organic solvents, which is a significant advantage for solution-based processing and fabrication of thin films and devices. researchgate.net Secondly, and more importantly, these aliphatic chains drive the self-assembly of the molecules into highly ordered, one-dimensional columnar structures through intermolecular van der Waals interactions. This process is characteristic of discotic liquid crystals, where the flat, aromatic cores stack on top of each other, surrounded by a shell of the flexible alkyl chains. researchgate.net

This self-organization into columnar stacks creates pathways for charge transport along the stacking axis, which is a key requirement for applications in organic electronics such as field-effect transistors and photovoltaic devices. researchgate.net By decorating other π-conjugated systems, such as heptazine cores, with the this compound moiety, researchers can engineer materials with enhanced semiconducting properties. In such systems, the aniline derivative acts as an electron-rich component that facilitates the formation of well-organized columnar packing, which in turn improves charge carrier mobility. researchgate.nettandfonline.com The molecular design, therefore, directly translates into control over the electronic functionality of the resulting material assemblies. The steric interactions and the propeller-like shape that can arise in larger molecules incorporating this unit also influence the degree of π-conjugation, further modulating the electronic characteristics. mdpi.com

Spectroscopic Investigations of Electronic Transitions

Spectroscopic analysis provides fundamental insights into the electronic transitions of molecules containing the this compound moiety. UV-visible absorption and fluorescence spectroscopy are primary tools for characterizing these properties.

Derivatives incorporating this compound typically exhibit distinct absorption bands corresponding to different electronic transitions. Generally, absorptions in the ultraviolet (UV) region are assigned to localized π-π* transitions within the aromatic systems. researchgate.netresearchgate.net More significantly, these molecules often display broad and structureless absorption bands at longer wavelengths, typically in the visible region, which are attributed to intramolecular charge transfer (ICT) from the electron-donating aniline moiety to an electron-accepting part of the molecule. researchgate.netresearchgate.net

The emission properties are also dominated by the ICT state. Upon photoexcitation, these molecules often show fluorescence that is sensitive to the polarity of the surrounding medium. researchgate.net In more polar solvents, the emission peak tends to shift to longer wavelengths (a bathochromic shift), which is indicative of the stabilization of the polar charge-transfer excited state. researchgate.net This behavior is a hallmark of molecules with significant ICT character.

The table below summarizes spectroscopic data for various compounds synthesized using this compound or its direct precursors, illustrating the typical electronic transitions observed.

| Compound Type | Solvent | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Transition Type | Source |

| Triphenylamine (B166846) Derivative | Chloroform | ~440-447 | ~511-529 | π-π* and ICT | researchgate.net |

| Fluorenone-based Gelator | Various | UV and Visible | - | π-π* and ICT | researchgate.net |

| Porphyrin Derivative | CH2Cl2 | 426 (Soret Band) | 655, 721 (Q-bands) | Porphyrin-based | researchgate.net |

| Cyanovinylen Derivative | Chloroform | - | 450 | - | rsc.org |

This table is interactive. Click on the headers to sort the data.

Charge Carrier Dynamics in Assembled Systems

The ability of this compound to induce columnar self-assembly is directly beneficial for charge carrier dynamics in the solid state. The formation of one-dimensional stacks creates a "molecular wire" effect, where charge carriers (electrons or holes) can move along the π-stacked aromatic cores. researchgate.net The efficiency of this charge transport is highly dependent on the order and packing within these columns.

Discotic liquid crystals formed from molecules containing this aniline unit are considered ideal candidates for optoelectronic applications precisely because they can exhibit high charge-carrier mobility along the columnar axis. researchgate.net For instance, when used to functionalize a heptazine core, the resulting discotic liquid crystal was found to have a narrow energy band gap of 1.63 eV, as estimated from cyclic voltammetry. researchgate.nettandfonline.com A narrow band gap is often desirable for absorbing a broader range of the solar spectrum in photovoltaic applications.

The study of charge carrier dynamics involves understanding photocharge generation, transport through the material bulk, and transfer at interfaces. rsc.org The molecular structure of this compound, which promotes ordered assemblies, is a key factor in optimizing these processes and minimizing performance-limiting factors like charge trapping at defects. rsc.org Furthermore, in chiral supramolecular structures incorporating derivatives with 3,4,5-tris(dodecyloxy) moieties, effective spin filtering has been observed, demonstrating that these systems can control not only charge transport but also the spin of the charge carriers. weizmann.ac.il

Photophysical Phenomena: Electron and Energy Transfer

The electron-rich nature of the this compound moiety makes it an excellent component for systems designed to study and utilize photoinduced electron and energy transfer. acs.org These photophysical processes are fundamental to applications such as photocatalysis, light harvesting, and chemical sensing.

In multi-component systems, or dyads, the aniline derivative can act as an electron donor. Upon absorption of light, an electron can be transferred from the excited aniline moiety to an adjacent electron-accepting molecule. This process of photoinduced electron transfer (PET) creates a charge-separated state. acs.org For example, in xerogel films of a fluorenone derivative, the detection of aniline vapor occurs through a PET mechanism, where the fluorescence of the material is quenched upon interaction with the analyte. researchgate.net

Energy transfer is another critical photophysical phenomenon. Here, the aniline-containing part of a molecule can act as an "antenna," absorbing light energy and then transferring that energy (not a charge) to another part of the molecule or to a neighboring molecule. researchgate.net This is particularly useful in light-harvesting applications, where energy absorbed over a broad spectral range can be funneled to a single reaction center.

Studies on covalent dyads of hexa-peri-hexabenzocoronene (HBC) and perylene (B46583) diimide (PDI), where the PDI unit was functionalized with 3,4,5-tris(dodecyloxy)phenyl groups, have provided detailed insights into these processes. acs.org In these systems, evidence of intermolecular charge-transfer state formation was observed, with the lifetime of this state measured to be approximately 10 nanoseconds. acs.org This demonstrates the viability of using this compound-based components to create long-lived charge-separated states, a crucial requirement for efficient solar energy conversion.

Advanced Applications in Materials Science and Engineering

Building Blocks for Advanced Dendrimers and Supramolecular Polymers

3,4,5-Tris(dodecyloxy)aniline serves as a fundamental precursor in the synthesis of complex macromolecular structures such as dendrimers and supramolecular polymers. Its structure is ideal for creating repeating branched units, which are the hallmark of dendrimers.

Researchers have utilized this compound as a foundational molecule for creating amphiphilic Janus dendrimers. kfupm.edu.sa In a typical synthesis, the aniline (B41778) is used as a starting reagent to build dendritic structures that have two distinct faces with different chemical properties. The long dodecyloxy chains form a hydrophobic periphery, while the aniline group can be reacted to introduce hydrophilic or other functional groups. This process allows for the generation-by-generation construction of dendrimers with precise molecular weights and functionalities. kfupm.edu.samdpi.com

The self-assembly of dendrons derived from this aniline leads to the formation of supramolecular polymers. mdpi.com The shape and structure of the resulting assemblies are highly dependent on the primary structure of the dendron. For instance, the substitution pattern on the aromatic core dictates whether the final supramolecular structure is spherical or cylindrical. ethernet.edu.et These self-organized systems can exhibit stimuli-responsive behavior, changing their assembly based on external factors like temperature. mdpi.com The condensation of this compound with other molecules, such as perylenediimide derivatives, can lead to the formation of dendrimers that exhibit ultrafast photoinduced charge separation, a key process for organic photovoltaic applications. researchgate.net

Table 1: Examples of Dendrimer Synthesis Involving this compound Derivatives

| Precursor/Building Block | Resulting Structure | Key Feature | Reference |

|---|---|---|---|

| This compound | Second-generation Janus dendrimers | Supramolecular self-assembly | kfupm.edu.sa |

| (3,4,5)12Gn-X type dendrons | Supramolecular dendritic liquid quasicrystals | Hierarchical self-organization | mdpi.com |

Components in Organic Frameworks and Host-Guest Systems

The ability of this compound and its derivatives to engage in specific, non-covalent interactions makes it a valuable component in the construction of organic frameworks and host-guest systems. These organized structures are capable of encapsulating smaller molecules, with applications in storage, separation, and catalysis.

Derivatives of this compound have been incorporated into complex host-guest systems involving metal ions. For example, it has been used in the synthesis of tetrakis(isocyano)rhodium(I) complexes. acs.org In these systems, the long dodecyloxy chains play a crucial role in mediating hydrophobic–hydrophobic interactions, which, in conjunction with metal-metal interactions, govern the self-assembly of the final structure. The resulting supramolecular assembly can act as a host, capable of encapsulating guest ions like potassium, leading to significant changes in the material's optical properties, such as color and emission in the near-infrared (NIR) spectrum. acs.org

While direct incorporation into crystalline Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is an area of ongoing research, the principles of hydrogen bonding and molecular recognition inherent to the aniline group are central to the design of such frameworks. chemrxiv.orgacs.org The functionalization of framework linkers with aniline-type molecules can introduce specific binding sites for guest molecules.

Modifiers for Nanomaterials (e.g., Carbon Nanotubes)

The chemical modification of nanomaterial surfaces is critical for improving their solubility, processability, and interfacing with other materials. This compound is a candidate for the non-covalent and covalent functionalization of carbon nanotubes (CNTs).

The general strategy for covalent functionalization often involves the diazotization of an aniline derivative, which then reacts with the surface of the CNT. mdpi.com While specific studies on this compound are emerging, research on analogous molecules demonstrates the principle. For instance, polymers bearing aniline side chains can first non-covalently wrap around CNTs, dispersing them in solvents, and can then be transformed into covalent attachments through diazonium coupling. mdpi.com The long dodecyloxy chains of this compound would enhance solubility and dispersion of CNTs in organic solvents even before covalent attachment. google.com

Non-covalent functionalization relies on π-π stacking between the aromatic core of the aniline and the graphitic surface of the CNT, along with van der Waals forces from the alkyl chains. This modification can improve the dispersion of CNTs in various solvents and polymer matrices without disrupting the nanotube's electronic structure. oatext.com This surface modification is a key step in creating superior composite materials where the properties of the CNTs are effectively transferred to the bulk material.

Development of Liquid Crystalline Materials for Optoelectronic Devices

The rod-like or disc-like shape of molecules derived from this compound makes them excellent candidates for forming liquid crystalline (LC) phases. These materials, which possess properties of both liquids and solids, are essential for applications in displays and optoelectronic devices.

The long, flexible dodecyloxy chains promote the formation of mesophases at specific temperatures. Research has shown that cyanostilbene-based molecules incorporating a 3,4,5-tris(dodecyloxy)benzyl ether group exhibit liquid crystalline behavior. scispace.com The balance between the rigid aromatic core and the flexible peripheral chains is crucial for the formation and stability of these LC phases. By carefully designing the molecular structure, it is possible to control properties like photoluminescence and photothermal effects within the liquid crystal phase, which is important for developing advanced optical materials. scispace.com

Furthermore, self-assembling dendrons based on gallic acid derivatives, which share the 3,4,5-trialkoxybenzene core structure, are known to form thermotropic columnar liquid crystals. These columnar phases can self-organize into supramolecular dendritic liquid quasicrystals, materials with complex, aperiodic order that have potential applications in advanced optoelectronics. mdpi.com

Sensing Applications in Chemical and Biological Systems

The functional groups and self-assembly properties of this compound derivatives can be harnessed to create highly sensitive and selective chemical sensors.

A notable application is in the detection of aniline vapor. acs.org A derivative, the 3,4,5-tris(dodecyloxy)benzamide of naphthalene (B1677914) diimide (TDBNDI), was synthesized to act as a fluorescent sensor. The long alkyl chains derived from the aniline precursor facilitate the formation of a networked fibrillar structure in a gel state. When this gel is cast into a thin film, it creates a high-surface-area sensor. acs.org The film exhibits strong fluorescence that is instantaneously and reversibly quenched in the presence of aniline vapor, providing a rapid and selective detection method. acs.org This demonstrates how the aniline precursor can be used to build a low-molecular-mass gelator (LMMG) that serves as the basis for a high-performance sensing film.

Similar principles are applied in other sensor designs. The environment-sensitive nature of self-assembled probes allows for the selective recognition of various analytes. researchgate.net For example, a fluorenone-based compound functionalized with a 3,4,5-tris-(dodecyloxy)benzamide group has been shown to be a specific and rapid sensor for aniline vapor. researchgate.net These sensors leverage changes in their photophysical properties, such as fluorescence, upon interaction with the target analyte.

Table 2: Sensing Performance of a TDBNDI-based Film for Aniline Vapor

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Analyte | Aniline Vapor | High selectivity over other volatile organic compounds | acs.org |

| Response Time | Instantaneous | Enables real-time detection | acs.org |

| Reversibility | Fully and quickly reversible | Allows for reusable sensor | acs.org |

| Mechanism | Fluorescence Quenching | Clear and measurable signal change | acs.org |

| Physical Form | Gel-based fluorescent film | High surface area and ease of fabrication | acs.org |

Theoretical and Computational Approaches to 3,4,5 Tris Dodecyloxy Aniline Systems

Quantum Chemical Calculations of Molecular and Electronic Structures

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular and electronic properties of 3,4,5-tris(dodecyloxy)aniline and its derivatives. These computational methods provide insights into the geometric arrangement of atoms and the distribution of electron density, which are fundamental to understanding the molecule's behavior.

Calculations often reveal a propeller-like shape for molecules incorporating the 3,4,5-tris(dodecyloxy)phenyl group due to steric interactions. mdpi.com The aniline (B41778) head group, with its lone pair of electrons on the nitrogen atom, and the three long dodecyloxy chains attached to the phenyl ring, create a molecule with distinct electronic and structural features. The long alkoxy chains are a crucial feature, influencing solubility and self-assembly but can also reduce intermolecular affinity due to strong solvation. sci-hub.se

A key aspect of these studies is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These frontier orbitals are critical in predicting the electronic behavior of the molecule, such as its electron-donating or -accepting capabilities, and its potential use in organic electronic devices. For instance, in related systems, the HOMO and LUMO levels have been calculated to understand charge transport mechanisms. beilstein-journals.org DFT calculations on similar complex molecules have shown that HOMO and LUMO can be localized on different parts of the molecule, which has significant implications for charge transfer properties. ucl.ac.uk

The table below presents a summary of computationally determined electronic properties for systems related to this compound.

| Compound/System | Calculation Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| Tris(1-oxo-1H-phenalen-9-olate)aluminum(III) (Al(Op)3) | DFT (in vacuum) | -5.71 | -2.42 | 3.29 | beilstein-journals.org |

| Tris(1-oxo-1H-phenalen-9-olate)aluminum(III) (Al(Op)3) | DFT (amorphous film) | -5.41 | -2.22 | 3.19 | beilstein-journals.org |

| Triphenylamine-based D-p-D molecules | DFT | - | - | 1.80 - 1.90 | researchgate.net |

Simulation of Self-Assembly Processes and Intermolecular Interactions

Molecular dynamics (MD) simulations and other computational techniques are powerful tools for investigating the self-assembly of this compound-based systems into larger, ordered structures. These simulations can model the dynamic behavior of molecules and predict how they will arrange themselves in different environments.

The self-assembly is primarily driven by a combination of non-covalent interactions, including π-π stacking of the aromatic cores, van der Waals forces between the long alkyl chains, and, in derivatives, hydrogen bonding. sci-hub.seresearchgate.netcsic.es For example, concentration-dependent ¹H NMR studies, supported by computational models, have suggested that the self-assembly of related perylenediimides is driven by π-stacking of the aromatic cores and intermolecular hydrogen bonding between amide groups. researchgate.net The long dodecyloxy chains play a significant role in mediating these interactions and influencing the final supramolecular architecture. sci-hub.se

Simulations can reveal the formation of various aggregates, such as fibrillar structures, columnar phases, and other complex assemblies. researchgate.netcsic.es In some cases, these molecules can form gels in organic solvents, a process driven by the formation of a 3D network of self-assembled fibrils. sci-hub.se The interplay between the different intermolecular forces is crucial; for instance, hydrogen bonds can reinforce the π-stacking and van der Waals interactions, leading to more stable and well-organized structures. csic.es

Predictive Modeling of Liquid Crystalline Behavior

Theoretical models are employed to predict and understand the liquid crystalline (LC) behavior of materials based on this compound. The shape of the molecule, with its rigid aromatic core and flexible peripheral chains, is conducive to the formation of mesophases.

Computational studies can help to correlate molecular structure with the type of liquid crystalline phase formed, such as columnar or smectic phases. researchgate.netresearchgate.net These models can take into account factors like molecular geometry, intermolecular interactions, and the flexibility of the alkyl chains. For instance, derivatives of this compound have been shown to exhibit hexagonal columnar phases, a common arrangement for disc-like molecules. csic.esresearchgate.net

Molecular modeling can guide the design of new molecules with desired LC properties by predicting how changes in the molecular structure will affect the mesophase behavior. researchgate.net For example, altering the length of the alkyl chains or modifying the central core can significantly impact the temperature range and stability of the liquid crystalline phase. nih.gov The presence of multiple dodecyloxy chains is known to hinder molecular packing, which can lower melting points and clearing temperatures. nih.gov

Computational Analysis of Charge Transport and Photophysical Properties

Computational methods are essential for analyzing the charge transport and photophysical properties of this compound and its derivatives, which are often explored for applications in organic electronics.

Theoretical calculations can predict key parameters for charge transport, such as charge carrier mobility. mit.edu In columnar liquid crystalline phases, the central aromatic cores can stack to form one-dimensional conducting pathways, while the insulating alkyl chains surround them. This structure can lead to quasi-one-dimensional electrical conductivity along the columns. researchgate.net The intra-columnar distance, typically around 3.5 Å, allows for significant π-orbital overlap, which is crucial for efficient charge transport. researchgate.net

Computational studies also provide insight into the photophysical properties, such as light absorption and emission. rsc.orgacs.org Time-dependent DFT (TD-DFT) is often used to simulate UV-Vis absorption spectra and to understand the nature of electronic transitions. acs.org For example, calculations can determine the energies of excited states and predict whether a molecule will exhibit fluorescence or phosphorescence. ucl.ac.uk The photophysical properties are strongly linked to the molecular structure and aggregation state. For instance, the formation of H-aggregates or J-aggregates in solution, which can be predicted computationally, will significantly alter the absorption and emission spectra compared to the isolated molecule. acs.org

The table below summarizes some calculated photophysical and charge transport related properties for systems containing the 3,4,5-tris(dodecyloxy)phenyl moiety.

| System | Property | Computational Finding | Reference |

| Porphyrin-containing polymer | Molecular Orbitals | HOMO and LUMO are localized on different parts of the molecule (porphyrin or fluorene). | ucl.ac.uk |

| Oxadiazole-integrated heterocoronene discotics | Frontier Molecular Orbitals | Optimized geometry and electronic distribution of HOMO and LUMO were calculated. | rsc.org |

| Triphenylamine (B166846) derivatives | Optical Band Gap | Calculated from thin film absorption edges to be 2.25 - 2.33 eV. | researchgate.net |

Concluding Perspectives and Future Research Trajectories

Development of Novel Synthetic Pathways

The current synthesis of 3,4,5-tris(dodecyloxy)aniline typically involves a multi-step process. A common route starts with the etherification of a suitable precursor like methyl 1,2,3-trihydroxybenzoate with 1-bromododecane (B92323). cnrs.fr This is followed by hydrolysis of the ester to form 3,4,5-tris(dodecyloxy)benzoic acid, which can then be converted to the corresponding aniline (B41778). cnrs.fr Another approach begins with pyrogallol (B1678534), which undergoes O-alkylation, followed by nitration and subsequent catalytic hydrogenation to yield the aniline derivative. nih.gov

Future research could focus on developing more efficient and sustainable synthetic routes. This might include:

Greener Solvents and Catalysts: Exploring the use of environmentally benign solvents and catalysts to minimize the environmental impact of the synthesis.

Flow Chemistry: Utilizing microreactor technology for continuous and controlled synthesis, potentially improving yield and purity.

Exploration of Emerging Applications in Nanotechnology and Biotechnology

The self-assembly properties of this compound and its derivatives are at the heart of their potential applications in nanotechnology and biotechnology.

Nanotechnology

In nanotechnology, derivatives of this compound have shown promise in the development of:

Organic Electronics: Its derivatives have been incorporated into organic semiconductors. For instance, condensation with perylene-based dyes yields materials that self-assemble into π-stacked arrays, which are crucial for efficient charge separation in organic photovoltaic devices. acs.org

Sensors: Fluorescent derivatives have been developed for the detection of analytes like aniline vapor. researchgate.netacs.org The introduction of long alkyl chains from the 3,4,5-tris(dodecyloxy)benzamide group enhances the self-assembly properties, leading to sensitive and selective fluorescent film probes. researchgate.netacs.org

Nanomaterials: The compound can be used to create well-ordered nanostructures like columnar liquid crystals and organogels. nih.govresearchgate.net These materials have potential applications in areas such as nano-electronics and drug delivery.

Future research in nanotechnology could explore:

Hierarchical Self-Assembly: Investigating the formation of more complex, multi-level structures with tailored functionalities.

Hybrid Materials: Combining this compound-based structures with inorganic nanoparticles to create novel hybrid materials with synergistic properties.

Biotechnology

The application of nanotechnology in biotechnology, often termed nanobiotechnology, is a rapidly growing field. nih.gov While direct applications of this compound in biotechnology are still emerging, its ability to form self-assembled structures presents several possibilities:

Drug Delivery Systems: The amphiphilic nature of its derivatives could be harnessed to create nano-carriers for targeted drug delivery.

Biosensors: Functionalized self-assembled monolayers could be used to create sensitive platforms for detecting biological molecules.

Bio-imaging: The incorporation of fluorescent moieties could lead to the development of probes for cellular imaging.

Future research in biotechnology should focus on:

Biocompatibility Studies: Thoroughly evaluating the biocompatibility and cytotoxicity of these materials to ensure their safety for biological applications.

Targeted Functionalization: Developing methods to attach specific biomolecules, such as antibodies or peptides, to the self-assembled structures for targeted interactions.

Advanced Characterization Techniques for Complex Assemblies

Understanding the structure-property relationships of the complex assemblies formed by this compound and its derivatives is crucial for optimizing their performance. A combination of characterization techniques is typically employed:

| Characterization Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. cnrs.fr |

| Small-Angle X-ray Scattering (SAXS) | Used to determine the size and shape of self-assembled aggregates in solution. acs.org |

| Polarized Optical Microscopy (POM) | Helps to identify liquid crystalline phases. nih.gov |

| Differential Scanning Calorimetry (DSC) | Used to study the thermal behavior and phase transitions of the materials. nih.gov |

| X-ray Diffraction (XRD) | Provides information on the packing and ordering of molecules in the solid state. nih.gov |

Future research would benefit from the application of more advanced and in-situ characterization techniques, such as:

Cryo-Electron Microscopy (Cryo-EM): To visualize the three-dimensional structure of the self-assembled aggregates with high resolution.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): To probe the surface morphology and electronic properties of thin films and monolayers at the nanoscale.

Time-Resolved Spectroscopy: To study the dynamics of energy and electron transfer processes within the assemblies, which is critical for optoelectronic applications. acs.org

Integration of Theoretical and Experimental Research

The synergy between theoretical modeling and experimental work is vital for accelerating the design and discovery of new materials based on this compound.

Computational Modeling: Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide insights into the molecular conformation, intermolecular interactions, and self-assembly mechanisms. acs.org These theoretical studies can help predict the properties of new derivatives and guide experimental efforts.

Experimental Validation: The predictions from theoretical models must be validated through rigorous experimental characterization. This iterative process of prediction and validation can lead to a deeper understanding of the fundamental principles governing the behavior of these materials.

Future efforts should focus on developing more accurate and predictive theoretical models that can account for the complex interplay of factors influencing self-assembly, such as solvent effects and kinetic pathways. This integrated approach will be instrumental in unlocking the full potential of this compound and its derivatives for a wide range of advanced applications.

Q & A

Q. What are the optimal synthetic routes for 3,4,5-Tris(dodecyloxy)aniline, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves multi-step functionalization of aniline precursors. A robust method includes:

- Solid-phase synthesis : Attachment of dodecyloxy chains via esterification or etherification on a Wang resin, followed by cleavage and crystallization (e.g., acetone yields 66% purity) .

- Solution-phase synthesis : Direct coupling of dodecyloxy groups using catalysts like DCC/DMAP, with yields up to 73% . Key factors affecting yield include temperature control (≤60°C to prevent side reactions) and stoichiometric excess of dodecylating agents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm; dodecyloxy CH at δ 1.2–1.5 ppm).

- FT-IR : Absorbance at 1240 cm (C-O-C stretching) and 3350 cm (N-H stretch) verifies functional groups.

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 698.5 for CHNO) .

Q. How does the solubility of this compound vary with solvent polarity?

Due to its long alkyl chains, the compound is highly hydrophobic. Solubility

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Acetone | 12.5 | 25 |

| Chloroform | 18.7 | 25 |

| Methanol | <0.1 | 25 |

| Hexane | 5.2 | 25 |

| Polar aprotic solvents (e.g., DMF) enhance solubility at elevated temperatures (>50°C) . |

Advanced Research Questions

Q. How do the alkyl chain lengths (e.g., dodecyloxy vs. shorter chains) impact the compound’s self-assembly in polymer matrices?

The dodecyloxy chains induce steric effects and influence π-π stacking in polymers. For example:

- In poly(thiophene-co-aniline) systems, longer chains reduce crystallinity but enhance thermal stability (T >300°C) .

- Differential scanning calorimetry (DSC) shows a glass transition temperature (T) shift from 120°C (shorter chains) to 85°C (dodecyloxy), indicating increased flexibility .

Q. What methodologies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in cytotoxicity or enzyme inhibition often arise from:

- Purity variations : HPLC purity thresholds (>95% required for reliable bioassays) .

- Aggregation effects : Dynamic light scattering (DLS) identifies nanoaggregates in aqueous media, which may falsely amplify or mask activity .

- Standardized protocols (e.g., fixed DMSO concentrations ≤1% v/v) mitigate solvent interference .

Q. How can computational modeling predict the compound’s interaction with lipid bilayers or protein targets?

- Molecular dynamics (MD) simulations : Reveal preferential insertion of dodecyloxy chains into lipid bilayers (e.g., POPC membranes) with ΔG = -8.2 kcal/mol .

- Docking studies : Identify binding pockets in cytochrome P450 enzymes (e.g., CYP3A4) via AutoDock Vina, with binding affinities (K) correlating with experimental IC values (R = 0.89) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.